3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid
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Overview
Description
Preparation Methods
The synthesis of indole derivatives, including 3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid, can be achieved through various methods. Some classical synthesis methods include the Fischer indole synthesis, Bartoli indole synthesis, and the Bischler indole synthesis . These methods typically involve the transformation of heterocycles, the conversion of indolines into indoles, and the reduction of oxindoles to indoles . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[(1-Propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Indole derivatives, including 3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid, have various scientific research applications. They are used in the treatment of cancer cells, microbes, and different types of disorders in the human body . These compounds also play a significant role in cell biology and have been studied for their potential pharmacological activities .
Mechanism of Action
The mechanism of action of 3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid involves its interaction with molecular targets and pathways in the body. The indole moiety in the compound is known for its basic properties, which contribute to its pharmacological activity . The specific molecular targets and pathways involved depend on the particular application and context of use.
Comparison with Similar Compounds
3-[(1-Propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid can be compared with other indole derivatives, such as indole-3-acetic acid and 3-(2,3-dihydro-1H-indol-3-yl)propanoic acid . These compounds share the indole moiety but differ in their functional groups and overall structure, which can result in different biological activities and applications .
Properties
IUPAC Name |
3-[(1-propanoyl-2,3-dihydroindol-5-yl)sulfonyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-2-13(16)15-7-5-10-9-11(3-4-12(10)15)21(19,20)8-6-14(17)18/h3-4,9H,2,5-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKPOFRVNYMZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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